While a specific synthesis protocol for 3,6-dichloro-N-[3-chloro-4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is not detailed in the provided literature, its analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), was identified through high-throughput screening. [] This suggests that similar screening approaches and subsequent chemical modifications were likely employed to synthesize the compound . Further research into medicinal chemistry literature may reveal detailed synthesis protocols.
3,6-Dichloro-N-[3-chloro-4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [] BDK is responsible for phosphorylating and inactivating the branched-chain α-ketoacid dehydrogenase complex (BCKDC). BCKDC is a mitochondrial enzyme complex crucial for the catabolism of branched-chain amino acids (BCAAs). By inhibiting BDK, the compound prevents BCKDC phosphorylation, leading to increased BCKDC activity and enhanced BCAA oxidation. [] This mechanism of action makes it a potential therapeutic candidate for disorders characterized by elevated BCAA levels.
The primary application of 3,6-dichloro-N-[3-chloro-4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide explored in research is for the treatment of metabolic disorders associated with elevated branched-chain amino acid (BCAA) levels. [] These disorders include:
Research demonstrates that 3,6-dichloro-N-[3-chloro-4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide can effectively reduce plasma BCAA concentrations in animal models. [] This suggests its potential as a therapeutic agent for managing these metabolic disorders.
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3